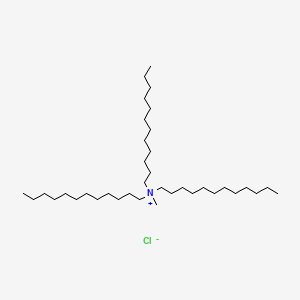
Tridodecylmethylammonium chloride
Overview
Description
Tridodecylmethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is highly soluble in various solvents and is widely used in biomedical and chemical applications. This compound is particularly noted for its ability to generate positive charges on carbon atoms in graphene sheets via intermolecular charge transfer, making it useful in various electrocatalytic and catalytic activities .
Mechanism of Action
Target of Action
Tridodecylmethylammonium chloride, also known as Methyltridodecylammonium chloride, is a quaternary ammonium cation surfactant . It primarily targets carbon atoms in graphene sheets and is used in heparinization processes to produce thromboresistant materials .
Mode of Action
this compound interacts with its targets through intermolecular charge transfer . It generates positive charges on carbon atoms in graphene sheets . This compound is also used as a catalyst in the transesterification of methyl esters with glycidol to synthesize glycidyl esters .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a catalyst in the synthesis of glycidyl esters . The compound facilitates the transesterification of methyl esters with glycidol, leading to the production of these esters .
Pharmacokinetics
As a quaternary ammonium cation surfactant, it is highly soluble in various solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the production of glycidyl esters through the transesterification of methyl esters with glycidol . Additionally, it produces a precipitate that’s a complex of graphene oxide . This graphene-Tridodecylmethylammonium chloride material shows electrocatalytic activity and catalytic activity .
Biochemical Analysis
Biochemical Properties
Tridodecylmethylammonium chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is commonly used in microbiology for the selective isolation and identification of bacteria . The compound’s cationic nature allows it to bind to negatively charged molecules, such as nucleic acids and proteins, facilitating their separation and analysis. Additionally, this compound is used in heparinization processes to produce thromboresistant materials for use in the vascular system . This interaction with heparin, an anticoagulant, highlights its importance in biomedical applications.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. Its ability to disrupt cell membranes makes it an effective antimicrobial agent, as it can cause cell lysis in bacteria . In eukaryotic cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of ion channels and transporters, leading to changes in cellular homeostasis. Additionally, the compound can modulate the expression of genes involved in stress responses and metabolic pathways, further impacting cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through electrostatic and hydrophobic interactions. The positively charged head of the compound binds to negatively charged molecules, such as nucleic acids and proteins, while the hydrophobic tail interacts with lipid membranes . This dual interaction allows this compound to disrupt cell membranes, leading to cell lysis in bacteria. In eukaryotic cells, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, resulting in changes in enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridodecylmethylammonium chloride is primarily synthesized through the quaternization of tridodecylamine with chloromethane in a pressurized reactor. The reaction typically involves the following steps:
Reactants: Tridodecylamine and chloromethane.
Reaction Conditions: The reaction is carried out under pressurized conditions to facilitate the quaternization process.
Product Isolation: The resulting product is purified to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound involves batch processing capabilities, allowing for the tailored preparation of the compound to meet specific application needs. This process can produce lot sizes ranging from 1 kg to 10 kg, ensuring the compound meets the required regulatory and quality standards .
Chemical Reactions Analysis
Types of Reactions: Tridodecylmethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Catalytic Reactions: It acts as a catalyst in the transesterification of methyl esters with glycidol to synthesize glycidyl esters.
Common Reagents and Conditions:
Reagents: Common reagents include methyl esters and glycidol.
Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Major Products:
Scientific Research Applications
Tridodecylmethylammonium chloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Methyltrioctylammonium chloride
- Dodecyltrimethylammonium chloride
- Tetraoctylammonium chloride
Comparison: Tridodecylmethylammonium chloride is unique due to its long alkyl chains, which enhance its surfactant properties and make it highly effective in generating positive charges on carbon atoms in graphene sheets. This distinguishes it from other similar compounds like methyltrioctylammonium chloride and dodecyltrimethylammonium chloride, which have shorter alkyl chains and different applications .
Properties
IUPAC Name |
tridodecyl(methyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H78N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHRWOBHKASWGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H78ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884360 | |
| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7173-54-8 | |
| Record name | Tridodecylmethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridodecylmethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TDMAC exhibits a strong affinity for heparin, a negatively charged polysaccharide. This interaction stems from the electrostatic attraction between the positively charged quaternary ammonium group of TDMAC and the negatively charged sulfate and carboxylate groups present in heparin [, ]. This binding effectively neutralizes heparin's anticoagulant activity, making TDMAC-coated surfaces useful in applications where blood compatibility is desired [, , ].
A: TDMAC acts as an anion exchanger within polymeric membranes used in ion-selective electrodes (ISEs) [, , ]. The positive charge of TDMAC facilitates the selective extraction of anions from the sample solution into the membrane phase. This selective partitioning of anions forms the basis for the potentiometric response of TDMAC-based ISEs towards specific target anions [, , , ].
ANone: The molecular formula of TDMAC is C37H78ClN, and its molecular weight is 574.45 g/mol.
ANone: While the provided articles primarily focus on TDMAC's applications, spectroscopic characterization data, such as NMR or IR spectra, are not explicitly provided.
A: TDMAC is highly compatible with PVC and acts as an effective anion exchanger within these membranes [, , ]. The presence of TDMAC improves the long-term stability of PVC-based ISEs by reducing membrane resistance and enhancing selectivity for target anions [].
A: Yes, TDMAC's ability to bind heparin allows for the creation of heparin-coated surfaces that exhibit improved blood compatibility [, , ]. This property has led to the development of TDMAC-heparin coated vascular grafts with reduced thrombogenicity [, , ].
ANone: The provided research papers do not explore the catalytic properties of TDMAC. Its applications primarily focus on its surfactant properties and its ability to bind anions and heparin.
ANone: While the provided articles highlight experimental findings, there is no mention of specific computational studies focusing on TDMAC's interactions using techniques like molecular docking or molecular dynamics simulations.
A: The three long dodecyl chains contribute to the lipophilic nature of TDMAC [, , ]. This lipophilicity enables TDMAC to integrate effectively into hydrophobic environments like PVC membranes used in ISEs [, ]. Additionally, the long alkyl chains enhance the binding of TDMAC to heparin, likely through hydrophobic interactions with the polysaccharide backbone [].
A: While the documents don't directly address TDMAC's inherent stability under various conditions or specific formulation strategies, they demonstrate its successful incorporation into PVC membranes [, , , ] and its utilization in coating procedures for medical devices [, , ].
ANone: The provided research focuses primarily on the use of TDMAC in material science and analytical chemistry applications. As a result, there is limited information regarding SHE regulations, pharmacokinetics, toxicology, or other aspects related to drug development or biological interactions.
A: The research on TDMAC showcases its versatility across various disciplines. Its use in developing ion-selective electrodes for analytical applications [, , , , ] highlights its relevance in analytical chemistry. Additionally, its application in modifying the surface of biomaterials to improve blood compatibility [, , , ] demonstrates its significance in biomedical engineering and material science. This interdisciplinary application of TDMAC underscores the potential for synergistic advancements involving this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


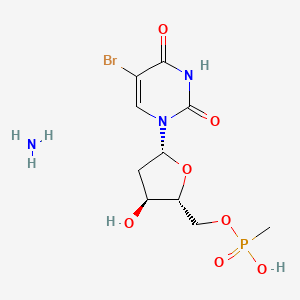
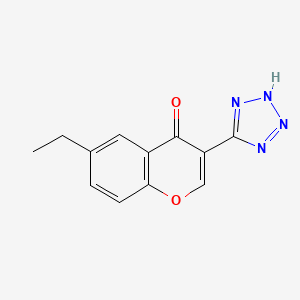
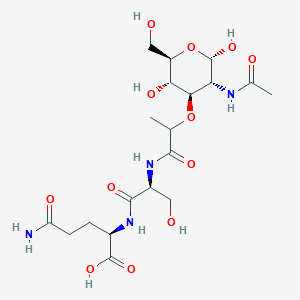
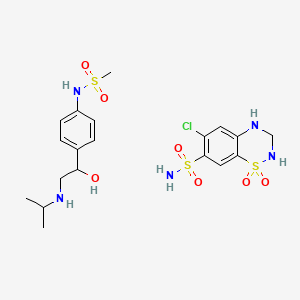


![4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide](/img/structure/B1196216.png)

![(2S)-2-amino-2-[(2,3-dihydroxyphenyl)methyl]-3-fluoropropanoic acid](/img/structure/B1196220.png)

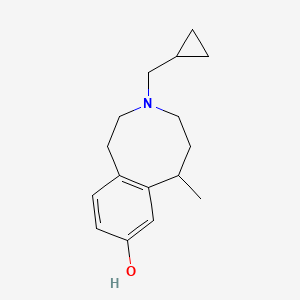
![3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol](/img/structure/B1196224.png)


